molecular formula C26H24N2O3 B10955933 6-phenyl-5-(phenylcarbonyl)-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydropyrimidin-2(1H)-one

6-phenyl-5-(phenylcarbonyl)-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B10955933
M. Wt: 412.5 g/mol
InChI Key: TTWWOIFMELTSQP-UHFFFAOYSA-N
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Description

5-BENZOYL-4-(2-ISOPROPOXYPHENYL)-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, an isopropoxyphenyl group, and a phenyl group attached to a dihydropyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-4-(2-ISOPROPOXYPHENYL)-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 2-isopropoxyphenylamine to form an intermediate, which is then reacted with phenylacetic acid and urea under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is crucial to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-4-(2-ISOPROPOXYPHENYL)-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-BENZOYL-4-(2-ISOPROPOXYPHENYL)-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-BENZOYL-4-(2-ISOPROPOXYPHENYL)-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-BENZOYL-3-(2-ISOPROPOXYPHENYL)-5-PHENYL-2(1H)-PYRIMIDINONE
  • 6-BENZOYL-4-(2-ISOPROPOXYPHENYL)-5-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE

Uniqueness

5-BENZOYL-4-(2-ISOPROPOXYPHENYL)-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl, isopropoxyphenyl, and phenyl groups attached to a dihydropyrimidinone core makes it a valuable compound for various applications.

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

5-benzoyl-6-phenyl-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C26H24N2O3/c1-17(2)31-21-16-10-9-15-20(21)24-22(25(29)19-13-7-4-8-14-19)23(27-26(30)28-24)18-11-5-3-6-12-18/h3-17,24H,1-2H3,(H2,27,28,30)

InChI Key

TTWWOIFMELTSQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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